molecular formula C10H12FNO2 B1396268 [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349709-03-0

[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine

货号: B1396268
CAS 编号: 1349709-03-0
分子量: 197.21 g/mol
InChI 键: HNMCWMUWIILISZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a primary amine featuring a phenyl ring substituted with a fluorine atom at position 3 and an oxetane-3-yloxy group at position 4. The oxetane ring (a four-membered cyclic ether) enhances solubility and metabolic stability compared to bulkier substituents, making this compound valuable in medicinal chemistry. It has been utilized as a key intermediate in synthesizing kinase inhibitors, as evidenced by its inclusion in a patent describing pyrazolo-pyrimidine derivatives .

属性

IUPAC Name

[3-fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMCWMUWIILISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Etherification Reaction Conditions

  • The oxetane ring is introduced via nucleophilic substitution, typically under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide).
  • Reaction temperatures range from room temperature to reflux (~80-150 °C), depending on the reactivity of the substrates.
  • Phase-transfer catalysts like tetrabutylammonium bromide may be used to enhance reaction rates.
  • Reaction times vary from several hours up to 24 hours to ensure complete conversion.

Amination Step

  • Reductive amination is preferred when starting from aldehyde intermediates, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
  • Alternatively, halomethyl derivatives can be reacted with ammonia or primary amines under nucleophilic substitution conditions.
  • Control of pH and temperature is critical to avoid side reactions and degradation of the oxetane ring.

Representative Synthetic Route (Literature-Informed)

Step Reaction Type Reagents/Conditions Outcome
1 Fluorophenol preparation Commercial fluorophenol or selective fluorination 3-fluoro-4-hydroxyphenyl intermediate
2 Etherification Oxetan-3-ol + K2CO3, acetonitrile, reflux 24 h 3-fluoro-4-(oxetan-3-yloxy)phenyl intermediate
3 Formylation or halomethylation Vilsmeier-Haack or halomethylation reagents Aldehyde or bromomethyl intermediate
4 Reductive amination or substitution NH3 or amine + NaBH3CN or direct substitution Final this compound

Research Findings and Optimization Notes

  • Purity and Yield: Careful temperature control during etherification prevents ring opening of the oxetane moiety, preserving the desired structure.
  • Fluorine Influence: The presence of fluorine affects the electron density on the phenyl ring, influencing reactivity in both etherification and amination steps.
  • Solvent Choice: Polar aprotic solvents favor the nucleophilic substitution reactions; however, solvent polarity must balance substrate solubility and reaction kinetics.
  • Catalyst Use: Phase-transfer catalysts improve yields by facilitating the transfer of ionic species into organic phases.
  • Safety Considerations: Oxetane rings are strained and sensitive to acidic and strongly nucleophilic conditions; mild reaction conditions are preferred.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Etherification temperature 25–150 °C Higher temp may increase rate but risk oxetane ring opening
Base used K2CO3, NaH Mild bases preferred
Solvent Acetonitrile, DMSO Polar aprotic solvents enhance nucleophilicity
Reaction time 6–24 hours Longer times ensure completion
Amination method Reductive amination with NaBH3CN or direct substitution Reductive amination preferred for selectivity
Purification Column chromatography, recrystallization Essential for removing side products

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Chemistry:

Biology:

Medicine:

Industry:

作用机制

The mechanism of action of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The oxetane ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine Substitution Patterns
  • [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine Structural Difference: Adds a second fluorine at position 5. Molecular weight: 215.20 .
  • [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

    • Structural Difference : Replaces fluorine with a methoxy (-OCH₃) group at position 3.
    • Impact : Methoxy is electron-donating, which may reduce electrophilicity compared to fluorine. This substitution could influence solubility and target interactions .
Absence of Fluorine
  • [4-(Oxetan-3-yloxy)phenyl]methanamine
    • Structural Difference : Lacks the fluorine atom at position 3.
    • Impact : Reduced electron-withdrawing effects may decrease stability in oxidative metabolic pathways. Molecular weight: 179.22 .
    • Applications : Marketed as a pharmaceutical intermediate with applications in drug discovery .

Variations in the Oxygen-Containing Ring

Oxetane vs. Oxane (Tetrahydrofuran)
  • [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine Structural Difference: Replaces oxetane with oxane (a six-membered tetrahydropyran ring). Molecular weight: 225.26 .
  • [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine

    • Structural Difference : Uses oxolane (tetrahydrofuran, a five-membered ring) instead of oxetane.
    • Impact : The smaller ring size of oxetane (four-membered) may confer higher ring strain and metabolic stability compared to oxolane. Molecular weight: 207.26 .

Hybrid Structures with Direct Ring Attachment

  • (3-(4-Fluorophenyl)oxetan-3-yl)methanamine Structural Difference: The oxetane ring is directly fused to a fluorophenyl group. Molecular weight: 181.21 .

Molecular Weight and Solubility

Compound Name Molecular Weight Key Substituents Solubility Inference
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine ~196* 3-F, 4-oxetane Moderate (oxetane enhances solubility)
[3,5-Difluoro-...]methanamine 215.20 3,5-diF, 4-oxetane Slightly lower due to di-F
[4-(Oxetan-3-yloxy)phenyl]methanamine 179.22 4-oxetane Higher (no F)
[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine 225.26 3-F, 4-oxane Lower (larger ring)

*Calculated based on molecular formula C₁₀H₁₁FNO₂.

生物活性

[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing the oxetane ring exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated for their activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard assays.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)
3-(2-(3-fluorophenoxy)-8-fluoro-2-methylquinolineMycobacterium tuberculosis3.41 - 12.23
3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinolineBacillus subtilis31.25
This compoundE. coliTBD

The above table summarizes the antimicrobial activity of compounds related to this compound, highlighting its potential effectiveness against pathogenic bacteria.

Anticancer Activity

In vitro studies have shown that compounds containing oxetane rings can inhibit cancer cell proliferation. For example, derivatives similar to this compound were tested against various cancer cell lines, demonstrating promising results.

Case Study: Inhibition of Cancer Cell Lines
A recent study investigated the effects of a related compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 15 μM, indicating significant anticancer activity without notable cytotoxicity at lower concentrations.

Enzyme Inhibition

This compound has also been evaluated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and are often targets for cancer therapy.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)
This compoundPI3KTBD
Related Compound AProtein Kinase C0.009
Related Compound BMyosin Light Chain Kinase0.6

The data indicates that while specific details about this compound's inhibition are still under investigation, related compounds show promising inhibitory effects on key kinases involved in cancer progression.

常见问题

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C65–75
DeprotectionTFA/DCM, rt, 2h>90

Basic: How is this compound characterized analytically?

Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), oxetane protons (δ 4.5–5.0 ppm), and amine protons (δ 1.5–2.5 ppm, broad) .
    • ¹³C NMR : Fluorinated carbons (δ 110–120 ppm), oxetane carbons (δ 70–80 ppm) .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹), C-F (1100–1250 cm⁻¹) .
  • HPLC-MS : Purity assessment (e.g., >97% by reverse-phase C18 column) and molecular ion confirmation (m/z ~225.2) .

Intermediate: What are the challenges in purifying this compound?

Answer:
Purification hurdles arise from:

  • Polar Byproducts : Unreacted boronic acids or Pd residues. Solutions include silica gel chromatography (EtOAc/hexane) or recrystallization (ethanol/water) .
  • Amine Reactivity : Formation of Schiff bases or oxidation products. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) during storage .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:
Use Design of Experiments (DOE) to assess:

  • Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) vs. PdCl₂(dppf) (higher stability).
  • Temperature : 80–100°C for coupling efficiency vs. decomposition risks .
  • Base Selection : K₂CO₃ (higher solubility) vs. Na₂CO₃ (lower cost) .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Pd Catalyst3–4 mol%+15%
Temperature85°CBalance of rate/stability
SolventDMF/H₂O (9:1)Improved coupling

Advanced: How does the fluorine substituent influence regioselectivity in substitution reactions?

Answer:
The 3-fluoro group acts as a meta-director, while the oxetan-3-yloxy group directs ortho/para. Competing effects lead to:

  • Electrophilic Aromatic Substitution (EAS) : Predominant para-substitution on the fluorophenyl ring due to steric hindrance from the oxetane .
  • Nucleophilic Attack : Amine group participates in SNAr reactions at activated positions (e.g., with nitro groups) .

Intermediate: What stability issues arise under varying pH and temperature conditions?

Answer:

  • Acidic Conditions (pH < 3) : Oxetane ring opening via acid-catalyzed hydrolysis, forming diols .
  • Basic Conditions (pH > 10) : Amine oxidation to nitro derivatives.
  • Thermal Stability : Decomposition above 150°C; store at –20°C under argon .

Advanced: What biological targets are hypothesized for this compound?

Answer:

  • Enzyme Inhibition : Potential interaction with monoamine oxidases (MAOs) due to structural similarity to benzylamine derivatives. Docking studies suggest binding to MAO-B active sites (Ki ~5 µM) .
  • Receptor Binding : Fluorine enhances affinity for G-protein-coupled receptors (GPCRs), e.g., serotonin receptors (5-HT₂A) .

Q. Table 3: Hypothesized Targets

TargetAssay TypeObserved IC₅₀
MAO-BFluorometric4.8 µM
5-HT₂ARadioligand12.3 µM

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies (e.g., 65% vs. 80% yields) may stem from:

  • Pd Catalyst Purity : Commercial Pd sources vary in activity (validate via ICP-MS) .
  • Oxygen Sensitivity : Trace O₂ degrades boronic acids; use degassed solvents .
  • Validation : Reproduce results using multiple techniques (e.g., HPLC, NMR) and cross-reference with independent syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。